3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol
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Overview
Description
3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and an ether linkage to a chlorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol typically involves the reaction of 2-chlorocyclohexanol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the nucleophilic attack of the hydroxyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in a simpler alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,2-dimethyl-1-propanol
- 3-Chloro-2-hydroxybenzaldehyde
- 2-[(2-chlorocyclohexyl)oxy]ethanol
Uniqueness
3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
64259-29-6 |
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Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
3-chloro-2-(2-chlorocyclohexyl)oxypropan-1-ol |
InChI |
InChI=1S/C9H16Cl2O2/c10-5-7(6-12)13-9-4-2-1-3-8(9)11/h7-9,12H,1-6H2 |
InChI Key |
MCWXLPSBQJQEQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC(CO)CCl)Cl |
Origin of Product |
United States |
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